molecular formula C12H18ClN B14441501 Phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- CAS No. 74051-06-2

Phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl-

Cat. No.: B14441501
CAS No.: 74051-06-2
M. Wt: 211.73 g/mol
InChI Key: DJWOLNWBAIJZRN-UHFFFAOYSA-N
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Description

Phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- is a synthetic compound belonging to the class of phenethylamines. Phenethylamines are organic compounds that act as central nervous system stimulants in humans. This particular compound is characterized by the presence of a p-chloro substituent on the phenyl ring and tetramethyl groups on the alpha, beta, and N positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the phenethylamine backbone.

    Chlorination: The phenyl ring is chlorinated at the para position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Methylation: The alpha, beta, and N positions are methylated using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of the phenyl ring.

    Continuous Methylation: Continuous flow reactors are used for the methylation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in treating neurological disorders and as a stimulant.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- involves its interaction with monoamine neurotransmitter systems. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This leads to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, resulting in stimulant effects.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound without the p-chloro and tetramethyl substitutions.

    Amphetamine: A phenethylamine derivative with a methyl group on the alpha position.

    Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen.

Uniqueness

Phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The p-chloro substituent enhances its binding affinity to certain receptors, while the tetramethyl groups increase its lipophilicity and metabolic stability.

Properties

CAS No.

74051-06-2

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-N,N-dimethylbutan-2-amine

InChI

InChI=1S/C12H18ClN/c1-9(10(2)14(3)4)11-5-7-12(13)8-6-11/h5-10H,1-4H3

InChI Key

DJWOLNWBAIJZRN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(C)N(C)C

Origin of Product

United States

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